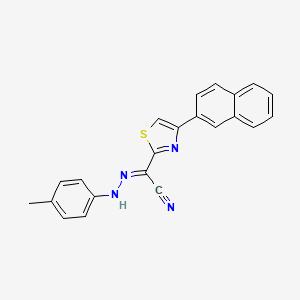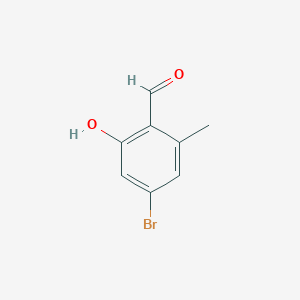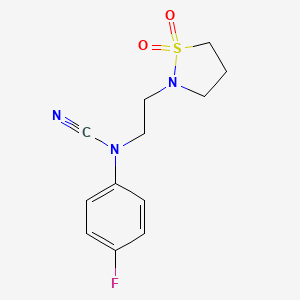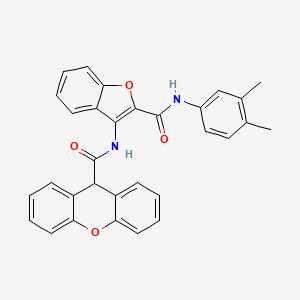![molecular formula C15H16N2OS2 B2772944 2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877619-07-3](/img/structure/B2772944.png)
2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- Researchers have investigated the analgesic potential of this compound. In particular, 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have shown significant analgesic effects . These findings suggest its potential use in pain management.
- The same class of compounds has also demonstrated anti-inflammatory activity. Specifically, compounds (8, 9) exhibited anti-inflammatory effects comparable to the reference standard diclofenac . This property could be valuable in treating inflammatory conditions.
- The title compounds were evaluated for antibacterial activity. While the test compounds exhibited significant activity, compounds (6-9) showed more potent analgesic activity . This dual benefit of antibacterial and analgesic properties makes it an interesting candidate for further exploration.
- Although not directly related to the compound you mentioned, related tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines have demonstrated antitumor activity . Further research could explore whether our compound exhibits similar effects.
- Novel derivatives of 2-(pyridin-2-yl)pyrimidine have been synthesized and studied for their anti-fibrosis activity. While this specific compound differs slightly, it highlights the broader interest in pyrimidine derivatives for therapeutic purposes .
Analgesic Activity
Anti-Inflammatory Properties
Antibacterial Activity
Antitumor Potential
Anti-Fibrosis Activity
Mecanismo De Acción
Target of Action
The compound, also known as 2-(methylsulfanyl)-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, has been found to target several biological systems. It has been reported to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis . It also shows promising neuroprotective and anti-inflammatory properties .
Mode of Action
The compound interacts with its targets in a way that results in the inhibition of certain biological processes. For instance, it inhibits the cytochrome bd oxidase (Cyt-bd) , an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . It also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the NF-kB inflammatory pathway and endoplasmic reticulum (ER) stress , which are involved in neuroinflammation and neurodegeneration . In the context of Mycobacterium tuberculosis, it targets the energy metabolism pathway by inhibiting the Cyt-bd .
Result of Action
The compound’s action results in molecular and cellular effects that contribute to its therapeutic potential. It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that it may have a protective effect on neurons. In the context of Mycobacterium tuberculosis, it inhibits the Cyt-bd, thereby potentially disrupting the bacterium’s energy metabolism .
Propiedades
IUPAC Name |
2-methylsulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-19-15-16-12-8-10-20-13(12)14(18)17(15)9-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESGADYOKOQPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2772863.png)
![N-[(1-Aminocycloheptyl)methyl]-2-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2772864.png)

![N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2772866.png)
![Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine](/img/structure/B2772867.png)
![(E)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2772870.png)

![6-ethyl 3-methyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2772874.png)


![(3Z)-3-[4-oxo-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2772878.png)
![6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2772880.png)
![5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2772883.png)
![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2772884.png)